
5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride typically involves the reaction of 4-(pyridin-3-yl)-1,3-thiazol-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
科学的研究の応用
5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways.
Pathways Involved: The inhibition of these enzymes can lead to the disruption of cellular processes such as DNA replication, cell cycle progression, and apoptosis, ultimately resulting in the inhibition of cancer cell growth.
類似化合物との比較
Similar Compounds
4-(Pyridin-3-yl)-1,3-thiazol-2-amine: Lacks the methyl group at the 5-position.
5-Methyl-1,3-thiazol-2-amine: Lacks the pyridin-3-yl group.
4-(Pyridin-3-yl)-1,3-thiazol-2-ylmethylamine: Contains a methylamine group instead of a methyl group at the 5-position.
Uniqueness
5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride is unique due to the presence of both the methyl group at the 5-position and the pyridin-3-yl group. This combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H11Cl2N3S |
|---|---|
分子量 |
264.17 g/mol |
IUPAC名 |
5-methyl-4-pyridin-3-yl-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C9H9N3S.2ClH/c1-6-8(12-9(10)13-6)7-3-2-4-11-5-7;;/h2-5H,1H3,(H2,10,12);2*1H |
InChIキー |
ALXHJMATMOMIBN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)N)C2=CN=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13640713.png)
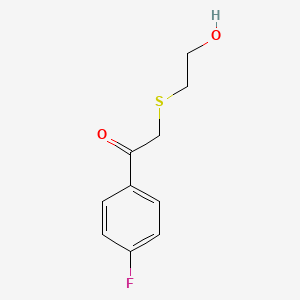

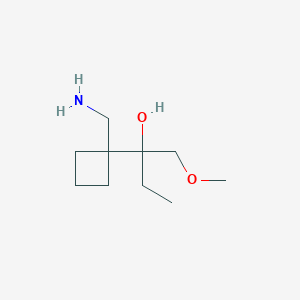
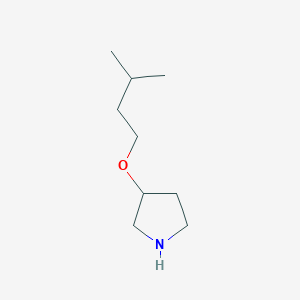

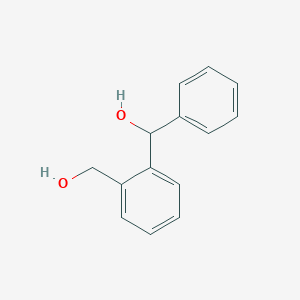



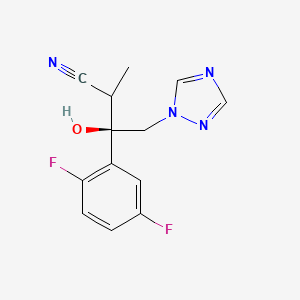


![6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13640787.png)
